Sniper(abl)-33

BCR-ABL degradation DC50 CML

SNIPER(ABL)-33 (also designated SNIPER(ABL)-033) is a heterobifunctional small molecule belonging to the SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) class of targeted protein degraders. It is designed to induce the ubiquitination and subsequent proteasomal degradation of the oncogenic BCR-ABL fusion protein.

Molecular Formula C61H73F3N10O9S2
Molecular Weight 1211.4 g/mol
Cat. No. B15608643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSniper(abl)-33
Molecular FormulaC61H73F3N10O9S2
Molecular Weight1211.4 g/mol
Structural Identifiers
InChIInChI=1S/C61H73F3N10O9S2/c1-4-72-23-25-73(26-24-72)36-44-18-19-45(35-47(44)61(62,63)64)66-56(78)43-15-8-13-41(33-43)48-20-21-49-57(67-48)85-60(69-49)70-52(75)37-82-30-29-80-27-28-81-31-32-83-46-16-9-14-42(34-46)54(76)50-38-84-58(68-50)51-17-10-22-74(51)59(79)53(40-11-6-5-7-12-40)71-55(77)39(2)65-3/h8-9,13-16,18-21,33-35,38-40,51,53,65H,4-7,10-12,17,22-32,36-37H2,1-3H3,(H,66,78)(H,71,77)(H,69,70,75)
InChIKeyNJCPVTOZWPVLBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SNIPER(ABL)-33 (CAS 2222354-18-7): A Potent BCR-ABL Protein Degrader for CML Research Procurement


SNIPER(ABL)-33 (also designated SNIPER(ABL)-033) is a heterobifunctional small molecule belonging to the SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) class of targeted protein degraders. It is designed to induce the ubiquitination and subsequent proteasomal degradation of the oncogenic BCR-ABL fusion protein [1]. The compound is constructed by conjugating the ABL tyrosine kinase inhibitor HG-7-85-01 to an LCL161 derivative (an IAP ligand) via a polyethylene glycol (PEG) linker [1]. This architecture enables it to recruit cellular inhibitor of apoptosis proteins (IAPs) to the BCR-ABL protein, triggering its degradation [1]. SNIPER(ABL)-33 is a key research tool for investigating degradation-based therapeutic strategies for BCR-ABL-driven malignancies, particularly chronic myelogenous leukemia (CML) [1]. It is also known by its chemical name 3-[2-({[2-(2-{2-[3-({2-[(2S)-1-{(2S)-2-Cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-2-pyrrolidinyl]-1,3-thiazol-4-yl}carbonyl)phenoxy]ethoxy}ethoxy)ethoxy]acetyl}amino)[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-{4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl}benzamide .

Why Generic BCR-ABL Inhibitors Cannot Substitute for SNIPER(ABL)-33 in Targeted Protein Degradation Studies


Generic substitution of SNIPER(ABL)-33 with conventional BCR-ABL tyrosine kinase inhibitors (TKIs) like imatinib, dasatinib, or nilotinib, or even with other SNIPER(ABL) analogs, is scientifically invalid for studies requiring targeted protein degradation. Traditional TKIs function through occupancy-driven inhibition of the ABL kinase domain [1]. In contrast, SNIPER(ABL)-33 operates via an event-driven catalytic mechanism to eliminate the entire BCR-ABL protein [1]. This fundamental mechanistic difference means that SNIPER(ABL)-33 can overcome resistance mechanisms that arise from point mutations in the kinase domain, which often render TKIs ineffective [1]. Furthermore, the specific combination of the HG-7-85-01 ABL inhibitor, the LCL161-based IAP ligand, and the PEG linker in SNIPER(ABL)-33 is precisely optimized for potent degradation activity. Substituting any of these components, as seen in other SNIPER(ABL) compounds, results in significantly different degradation potencies (DC50 values ranging from 0.01 μM to >100 μM) and cellular effects . Therefore, procurement decisions must be based on the exact molecular composition of SNIPER(ABL)-33 to ensure experimental reproducibility and to correctly interrogate BCR-ABL degradation biology.

SNIPER(ABL)-33 Procurement Evidence: Quantified Differentiation vs. BCR-ABL Inhibitors and SNIPER(ABL) Analogs


Superior BCR-ABL Degradation Potency of SNIPER(ABL)-33 Compared to Imatinib-Based SNIPER(ABL) Degraders

SNIPER(ABL)-33 demonstrates a 33-fold improvement in degradation potency (DC50) compared to the imatinib-based SNIPER(ABL) degrader, SNIPER(ABL)-058. This quantifies the advantage of its HG-7-85-01 ABL-binding moiety over the imatinib moiety for inducing BCR-ABL degradation.

BCR-ABL degradation DC50 CML Targeted protein degradation SNIPER

Enhanced Degradation Potency of SNIPER(ABL)-33 Over GNF5-Based SNIPER(ABL) Analogs

SNIPER(ABL)-33 exhibits a 17-fold increase in BCR-ABL degradation potency compared to SNIPER(ABL)-024, a degrader that utilizes the GNF5 ABL inhibitor. This demonstrates the critical impact of the ABL-binding warhead on overall degrader efficacy.

BCR-ABL degradation DC50 CML Targeted protein degradation SNIPER

Comparative Degradation Efficacy of SNIPER(ABL)-33 vs. Dasatinib-Based SNIPER(ABL) Degraders

SNIPER(ABL)-33 shares a comparable degradation potency (DC50 = 0.3 μM) with the dasatinib-based degrader SNIPER(ABL)-019. However, the two compounds utilize distinct ABL-binding warheads (HG-7-85-01 vs. dasatinib), which may confer different selectivity profiles and resistance profiles. The choice between them may depend on the specific experimental context.

BCR-ABL degradation DC50 CML Targeted protein degradation SNIPER

Fundamental Mechanistic Advantage of SNIPER(ABL)-33 Over ATP-Competitive BCR-ABL Inhibitors

Unlike traditional ATP-competitive BCR-ABL inhibitors (e.g., imatinib, dasatinib) which are susceptible to resistance via kinase domain mutations, SNIPER(ABL)-33 functions as a catalytic protein degrader. This event-driven mechanism allows it to eliminate the entire BCR-ABL protein, thereby circumventing resistance mechanisms that rely on kinase activity or overexpression [1].

Drug resistance BCR-ABL CML Targeted protein degradation Mechanism of action

Optimal Research Applications for SNIPER(ABL)-33 Based on Validated Quantitative Evidence


High-Potency Degradation of BCR-ABL in CML Cell Models

SNIPER(ABL)-33 is ideally suited for experiments requiring robust and efficient elimination of the BCR-ABL oncoprotein. Its DC50 of 0.3 μM ensures near-complete degradation at low concentrations, making it a superior tool to less potent SNIPER(ABL) analogs like SNIPER(ABL)-058 (10 μM) or SNIPER(ABL)-024 (5 μM) for studying the downstream consequences of BCR-ABL loss in CML cell lines such as K562 .

Investigating Degrader Structure-Activity Relationships (SAR) Around the HG-7-85-01 Warhead

The well-defined DC50 of 0.3 μM for SNIPER(ABL)-33 provides a robust benchmark for SAR studies. Researchers can use SNIPER(ABL)-33 as a reference compound to evaluate how modifications to the HG-7-85-01 moiety, the PEG linker, or the IAP ligand impact degradation potency, selectivity, and cellular efficacy. This is critical for developing next-generation BCR-ABL degraders .

Comparative Studies on Overcoming TKI Resistance Mechanisms

SNIPER(ABL)-33 is a key reagent for comparing degradation-based therapeutic strategies against traditional kinase inhibition. Its ability to degrade BCR-ABL protein offers a potential advantage in models of CML that harbor kinase domain mutations conferring resistance to imatinib, dasatinib, or nilotinib. Researchers can use SNIPER(ABL)-33 to test the hypothesis that eliminating the entire protein is more effective than inhibiting its kinase activity in these resistant contexts [1].

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